Structural Elucidation, Physicochemical Profiling, and Green Synthesis of N-Butyl-D-gluconamide
Structural Elucidation, Physicochemical Profiling, and Green Synthesis of N-Butyl-D-gluconamide
Executive Summary
N-Butyl-D-gluconamide is a highly versatile aldonamide that bridges the gap between carbohydrate chemistry and advanced materials science. As a non-ionic, amphiphilic molecule, it is synthesized via the aminolysis of D-glucono-1,5-lactone with n-butylamine. This technical guide provides an in-depth analysis of its chemical structure, molecular weight, and synthesis methodologies, tailored specifically for researchers in drug development, formulation science, and green chemistry.
Physicochemical Profiling and Structural Data
Understanding the baseline physicochemical properties of N-Butyl-D-gluconamide is critical for predicting its thermodynamic behavior in aqueous and lipidic environments. The molecule features a polyhydroxy "head" derived from D-gluconic acid and a short alkyl "tail" from the butylamine moiety. This structural dichotomy imparts unique surfactant and hydrogelation capabilities[1].
The molecular weight of 251.28 g/mol places N-Butyl-D-gluconamide in the optimal range for low-molecular-weight gelators (LMWGs) and fine chemical intermediates[2].
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | N-Butyl-D-gluconamide |
| Synonyms | D-Gluconamide, N-butyl- |
| CAS Registry Number | 18375-57-0 |
| Molecular Formula | C10H21NO6 |
| Molecular Weight | 251.28 g/mol |
| Density | 1.332 g/cm³ |
| Topological Polar Surface Area (TPSA) | 130.25 Ų |
| Boiling Point | 635.2 °C at 760 mmHg |
| Flash Point | 337.9 °C |
Data sourced from authoritative chemical databases[2].
Mechanistic Insights into Amphiphilic Behavior
The five hydroxyl groups on the gluconamide backbone act as potent hydrogen-bond donors and acceptors, facilitating extensive intermolecular networking in aqueous solutions. Conversely, the N-butyl chain disrupts local water structure, driving self-assembly into micelles or hydrogel networks depending on the concentration and solvent environment.
Causality in Formulation: Because the alkyl chain is relatively short (C4), N-Butyl-D-gluconamide exhibits higher water solubility compared to its longer-chain analogs (e.g., N-octyl or N-dodecyl-D-gluconamide). This specific structure-function relationship makes it a valuable, highly soluble precursor for synthesizing pesticides, medicines, and antifungal agents without requiring harsh organic co-solvents[2].
Advanced Synthesis Methodology: Green Mechanosynthesis
Historically, the synthesis of aldonamides relied on prolonged refluxing in organic solvents like methanol, which generated significant solvent waste and required energy-intensive purification. To align with modern E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards in chemical manufacturing, we advocate for the transition to mechanosynthesis (vibrational ball milling). This method utilizes mechanical energy to drive the aminolysis of unprotected sugar lactones, offering superior reaction kinetics and an environmentally benign profile[1][3].
Protocol: Self-Validating Mechanosynthesis of N-Butyl-D-gluconamide
Objective: To synthesize N-Butyl-D-gluconamide via a solvent-free, liquid-assisted grinding (LAG) methodology with built-in validation checkpoints.
Step 1: Reagent Preparation and Stoichiometric Control
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Action: Weigh equimolar amounts of D-glucono-1,5-lactone and n-butylamine.
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Causality: Precise stoichiometry prevents unreacted amine from contaminating the final product, which is notoriously difficult to separate from the amphiphilic amide due to similar solubility profiles.
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Self-Validation Check: Verify the anhydrous state of D-glucono-1,5-lactone via FTIR (sharp lactone carbonyl stretch at ~1740 cm⁻¹). Ambient moisture can prematurely hydrolyze the lactone into unreactive D-gluconic acid, halting the aminolysis pathway.
Step 2: Liquid-Assisted Grinding (LAG) Setup
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Action: Transfer the reagents into a stainless steel milling jar containing stainless steel balls. Add a catalytic amount of deionized water (0.25 mL per mmol of lactone).
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Causality: Water acts as a LAG agent. It does not dissolve the bulk material but significantly increases molecular mobility at the solid-solid interface, facilitating the nucleophilic attack of the primary amine on the lactone carbonyl[3].
Step 3: Vibrational Milling
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Action: Subject the mixture to vibrational milling at 30 Hz for exactly 5 minutes.
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Causality: The high-frequency impacts generate localized kinetic energy (hotspots) that overcome the activation energy barrier for ring-opening aminolysis instantaneously.
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Self-Validation Check: Post-milling, visually inspect the reaction matrix. The physical state must transition from a dry, heterogeneous powder to a cohesive, homogeneous paste. This rheological shift is a macroscopic indicator of amide bond formation[1].
Step 4: Isolation and Lyophilization
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Action: Extract the crude paste using a minimum volume of ultrapure water, freeze at -80 °C, and lyophilize to constant weight.
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Causality: Due to the high TPSA (130.25 Ų)[2], the product is highly hygroscopic. Lyophilization avoids the thermal degradation and caramelization that frequently occur during rotary evaporation of carbohydrate derivatives.
Step 5: Analytical Validation
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Action: Perform 1H and 13C NMR spectroscopy in DMSO-d6.
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Causality & Validation: Confirm structural integrity by identifying the emergence of the amide carbonyl peak (~172 ppm in 13C NMR) and the complete disappearance of the lactone carbonyl peak. The presence of the butyl chain should be confirmed by aliphatic signals in the 10-40 ppm range.
Process Visualization
The following diagram illustrates the logical flow, material transformation, and validation checkpoints during the mechanosynthesis protocol.
Caption: Workflow for the green mechanosynthesis and analytical validation of N-Butyl-D-gluconamide.
Applications in Advanced Materials & Therapeutics
The unique molecular weight (251.28 g/mol ) and amphiphilic topology of N-Butyl-D-gluconamide make it highly relevant across several advanced domains:
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Cryoprotection in Biologics: Aldonamides exhibit distinct ice recrystallization inhibitory (IRI) properties. The polyhydroxy tail interacts with the ice lattice, while the butyl chain disrupts bulk water freezing, protecting hematopoietic stem cells and sensitive biologics against cryoinjury during freezing protocols[1].
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Green Mineral Scale Inhibitors: In industrial and formulation contexts, D-gluconamides serve as biodegradable alternatives to synthetic polyacrylates for mineral scale inhibition, leveraging their excellent metal-chelating capabilities[4].
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Neo-Glycoconjugate Synthesis: It serves as a foundational building block for synthesizing complex glycoconjugates used in targeted drug delivery systems and glucose-sensing materials[1].
References
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LookChem. CAS No.18375-57-0, N-butyl-D-gluconamide Suppliers - Chemical Properties and Structure.2
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ResearchGate. Synthesis and evaluation of D-gluconamides as green mineral scales.4
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MDPI. Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones.1
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ResearchGate (PDF). Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones.3
